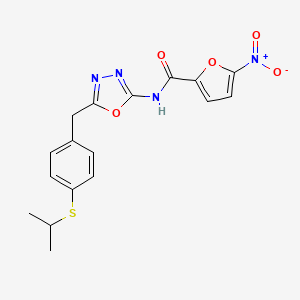
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a nitrofuran group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or a crystal structure, it’s difficult to provide a detailed analysis of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Scientific Research Applications
Synthesis and Antidiabetic Activity
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide and similar compounds have been explored in the context of antidiabetic activity. A study by Lalpara et al. (2021) focused on the synthesis of related compounds and their evaluation using an α-amylase inhibition assay, which is significant in the context of diabetes management.
Antioxidant Properties
Research by Tumosienė et al. (2019) explored the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing elements similar to this compound. These derivatives exhibited potent antioxidant activities, suggesting potential applications in combating oxidative stress-related diseases.
Antimicrobial and Antitubercular Potential
In the study by Shruthi et al. (2016), novel hybrid molecules with structural similarities were synthesized and demonstrated potent antimicrobial and anti-tubercular activities. This indicates the potential use of this compound in treating bacterial and tubercular infections.
Antiallergic Applications
Nohara et al. (1985) investigated compounds with structural elements similar to this compound for their antiallergic properties. These compounds demonstrated significant antiallergic activity, highlighting a potential application in allergy treatment and management (Nohara et al., 1985).
Synthesis and Antimicrobial Evaluation
Jafari et al. (2017) focused on the synthesis of 1,3,4-oxadiazole derivatives, similar in structure to this compound, and evaluated their antimicrobial properties. This research suggests the potential use of such compounds in developing new antimicrobial agents (Jafari et al., 2017).
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Nitrofurans
Nitrofurans are a class of organic compounds that contain a furan ring which bears a nitro group . They are often used as antibiotics, and one of their known targets is the protein aldose reductase .
Thioethers
Thioethers are a class of organic compounds where a sulfur atom is connected to two alkyl or aryl groups. They are known for their antibacterial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-nitro-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-10(2)27-12-5-3-11(4-6-12)9-14-19-20-17(26-14)18-16(22)13-7-8-15(25-13)21(23)24/h3-8,10H,9H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKFPQVZOXVHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

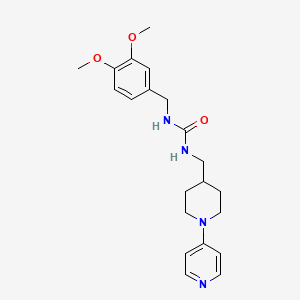
![4-(4-Ethynylphenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2937795.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)
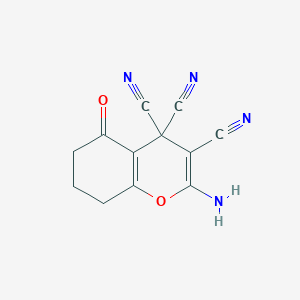
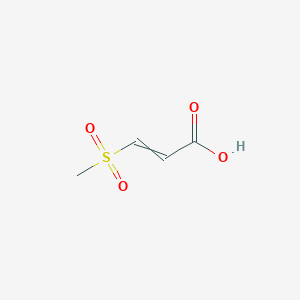
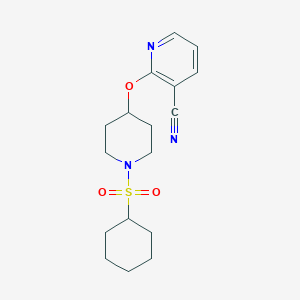
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2937803.png)
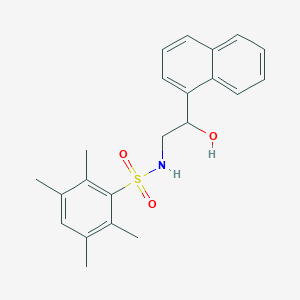

![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937806.png)
![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2937810.png)
